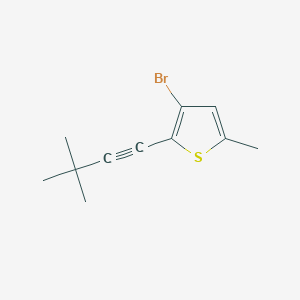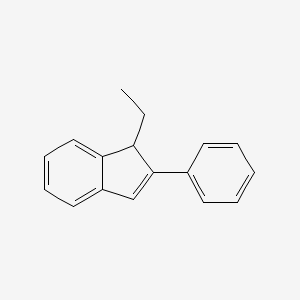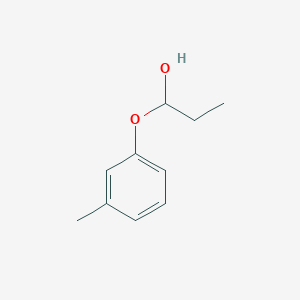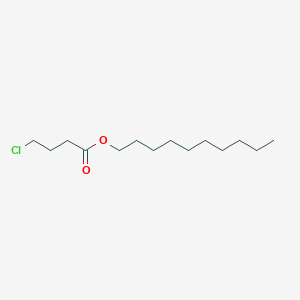
Decyl 4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 4-chlorobutanoate: is an organic compound with the chemical formula C14H27ClO2 . . This compound is characterized by the presence of a decyl group attached to a 4-chlorobutanoate moiety. It is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl 4-chlorobutanoate can be synthesized through the esterification of 4-chlorobutanoic acid with decanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Decyl 4-chlorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-chlorobutanoic acid and decanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Hydrolysis: 4-chlorobutanoic acid and decanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Decyl 4-chlorobutanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of ester compounds on cellular processes. It may also be investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry: In the industrial sector, this compound is used as a plasticizer and a solvent. It is also employed in the formulation of coatings, adhesives, and lubricants .
Mécanisme D'action
The mechanism of action of decyl 4-chlorobutanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 4-chlorobutanoic acid and decanol. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism .
Comparaison Avec Des Composés Similaires
Decyl butanoate: Similar structure but lacks the chlorine atom.
Decyl 2-chlorobutanoate: Chlorine atom is positioned differently.
Decyl 3-chlorobutanoate: Chlorine atom is positioned differently.
Uniqueness: Decyl 4-chlorobutanoate is unique due to the specific positioning of the chlorine atom on the butanoate moiety. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
88395-93-1 |
|---|---|
Formule moléculaire |
C14H27ClO2 |
Poids moléculaire |
262.81 g/mol |
Nom IUPAC |
decyl 4-chlorobutanoate |
InChI |
InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-13-17-14(16)11-10-12-15/h2-13H2,1H3 |
Clé InChI |
UKINZMHKTPAMTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)
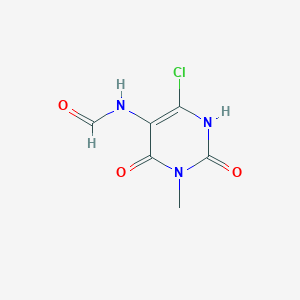
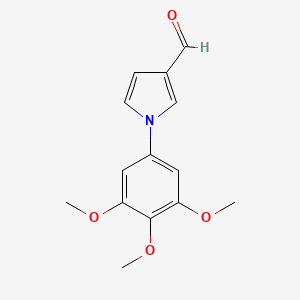
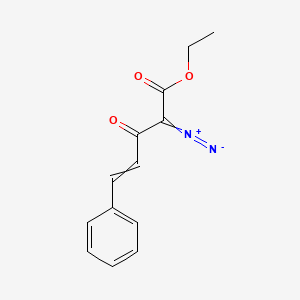
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
